molecular formula C20H12F2N2O2S B8303549 3'-Fluoro-4'-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid

3'-Fluoro-4'-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid

Cat. No.: B8303549
M. Wt: 382.4 g/mol
InChI Key: QFAOWPWAAVQMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoro-4'-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C20H12F2N2O2S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H12F2N2O2S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[3-fluoro-4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]phenyl]benzoic acid

InChI

InChI=1S/C20H12F2N2O2S/c21-14-6-8-17-18(10-14)27-20(24-17)23-16-7-5-13(9-15(16)22)11-1-3-12(4-2-11)19(25)26/h1-10H,(H,23,24)(H,25,26)

InChI Key

QFAOWPWAAVQMPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)NC3=NC4=C(S3)C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in Reaction Scheme 5, methyl 3′-fluoro-4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate (0.64 g, 1.6 mmol) was suspended in THF (10 mL), MeOH (10 mL) and water (5 mL), and LiOH (0.39 g, 16.2 mmol) was added. The reaction mixture was heated at 50° C. until dissolution was achieved, and then the mixture was stirred for 3 days at rt. The reaction mixture was brought to pH 4 with 1N HCl and was extracted with EtOAc (3×25 mL). The combined organic phases were washed with water (2×50 mL) and brine (50 mL), dried over MgSO4, filtered, and concentrated in vacuo. This yielded 0.518 g (84%) of the desired product as an off-white solid. LC/MS m/z 383.3 (MH+), retention time 3.83 min. 1H NMR (400 MHz, DMSO-d6) δ 7.18 (t, 1H), 7.59-8.00 (m, 8H), 8.70 (t, 1H), 10.50 (bs, 1H), 12.95 (bs, 1H).
Name
methyl 3′-fluoro-4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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